Tug-770: A Selective FFA1/GPR40 Agonist as a Potent Insulin Secretagogue
Tug-770: A Selective FFA1/GPR40 Agonist as a Potent Insulin Secretagogue
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40), has emerged as a significant therapeutic target for the treatment of type 2 diabetes (T2D).[1][2][3] Located predominantly on pancreatic β-cells, FFA1 activation by endogenous long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS).[1][4] This glucose-dependent mechanism of action presents a promising strategy for developing new anti-diabetic agents with a reduced risk of hypoglycemia. Tug-770 is a potent and selective synthetic agonist of FFA1, developed to explore the therapeutic potential of this receptor. This document provides a comprehensive technical overview of Tug-770, including its mechanism of action, pharmacological data, and detailed experimental protocols.
Core Mechanism of Action: FFA1/GPR40 Signaling
Tug-770 selectively binds to and activates the FFA1 receptor, a Gq protein-coupled receptor (GPCR). Upon activation, the associated Gαq subunit stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol. The resulting elevation in intracellular Ca2+ concentration amplifies the signaling cascade initiated by glucose metabolism, ultimately enhancing the exocytosis of insulin-containing granules from the pancreatic β-cell. This action is strictly dependent on elevated glucose levels, as FFA1 activation alone does not stimulate insulin secretion at basal glucose concentrations.
Figure 1: Tug-770 activated FFA1/GPR40 signaling pathway.
Pharmacological and Physicochemical Data
Tug-770 is characterized by its high potency for the human FFA1 receptor and favorable physicochemical properties for a drug candidate.
Data Presentation
The quantitative properties of Tug-770 are summarized in the tables below.
Table 1: In Vitro Potency and Selectivity of Tug-770
| Target Receptor | Assay Type | Parameter | Value |
|---|---|---|---|
| Human FFA1 | Calcium Mobilization | EC₅₀ | 6 nM |
| BRET | pEC₅₀ | 7.64 | |
| BRET (with 0.1% BSA) | pEC₅₀ | 7.58 | |
| Mouse FFA1 | Calcium Mobilization | pEC₅₀ | 6.83 |
| Rat FFA1 | Calcium Mobilization | pEC₅₀ | 6.49 |
| Human FFA4 | Calcium Mobilization | Selectivity | >150-fold vs hFFA1 |
Table 2: Physicochemical and In Vitro ADME Properties of Tug-770
| Property | Method | Result |
|---|---|---|
| Aqueous Solubility (pH 7.4) | Shake-flask | >200 µM |
| Lipophilicity (LogD₇.₄) | Shake-flask | 1.41 |
| Plasma Protein Binding (Human) | N/A | 93.8% |
| Microsomal Stability (Human) | HLM incubation | Excellent |
| CYP Inhibition | Selected panel | No inhibition |
| P-glycoprotein (P-gp) Inhibition | N/A | No inhibition |
| Permeability | Caco-2 assay | Good |
| Bioavailability Score | In silico (SwissADME) | 0.85 |
Table 3: Pharmacokinetic Parameters of Tug-770 in Mice
| Route | Dose | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | T₁/₂ (h) | CL (mL/min/kg) | F (%) |
|---|---|---|---|---|---|---|
| Intravenous (IV) | 2.5 mg/kg | N/A | N/A | 2.2 | 16.5 | N/A |
| Oral (PO) | 10 mg/kg | 1290 | 0.25 | 2.7 | N/A | 87 |
Experimental Protocols and Methodologies
Detailed methods are crucial for the replication and validation of scientific findings. The following sections describe the key experimental procedures used to characterize Tug-770.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following receptor activation, a direct functional readout for Gq-coupled receptors.
Figure 2: Workflow for the Calcium Mobilization Assay.
Detailed Protocol:
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Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human FFA1 receptor are cultured under standard conditions.
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Plating: Cells are seeded into black-walled, clear-bottom 96-well microplates and grown to confluence.
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Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) at 37°C.
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Compound Addition and Measurement: The plate is placed into a fluorescence imaging plate reader (FLIPR). Baseline fluorescence is measured before the automated addition of Tug-770 at various concentrations. Fluorescence intensity is then monitored in real-time to measure the change in intracellular calcium.
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Data Analysis: The peak fluorescence response is normalized and plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value.
Insulin Secretion Assay
This assay quantifies the effect of Tug-770 on insulin release from a pancreatic β-cell line under different glucose conditions.
Detailed Protocol:
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Cell Culture: The rat insulinoma cell line INS-1E is cultured in RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, penicillin, streptomycin, and β-mercaptoethanol.
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Pre-incubation: Cells are seeded in 24-well plates. Prior to the assay, they are washed and pre-incubated for 2 hours in Krebs-Ringer-HEPES (KRH) buffer containing 2.8 mM glucose (low glucose).
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Incubation with Agonist: The pre-incubation buffer is replaced with KRH buffer containing either low (2.8 mM) or high (12.4 mM) glucose, with or without Tug-770 (e.g., at 10 µM). Cells are then incubated for a defined period.
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Sample Collection: After incubation, the supernatant is collected to measure secreted insulin. The cells are lysed to determine the total insulin content.
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Quantification: Insulin concentrations in the supernatant and cell lysate are measured using an enzyme-linked immunosorbent assay (ELISA).
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Data Analysis: Secreted insulin is expressed as a percentage of the total insulin content. Statistical analysis (e.g., t-test) is used to compare the effect of Tug-770 to the vehicle control under both low and high glucose conditions.
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard method to assess in vivo glucose disposal and the effect of a compound on glycemic control in animal models.
References
- 1. Discovery of TUG-770: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of TUG-770: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
